N-[(2S)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-3-phenylpropan-2-yl]-1H-indole-2-carboxamide
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Overview
Description
Example 4 [WO2017114509] is a synthetic organic compound known for its potent inhibitory activity against the main protease of severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2 . This compound was derived from structure-activity relationship-based design and has shown significant potential in antiviral research .
Preparation Methods
The preparation of Example 4 [WO2017114509] involves several synthetic routes and reaction conditions. The compound is synthesized through a series of steps that include the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are outlined in the patent WO2017114509 . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Example 4 [WO2017114509] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Example 4 [WO2017114509] has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of protease inhibitors and their mechanisms.
Biology: The compound is utilized in biological assays to study its inhibitory effects on viral proteases.
Medicine: It has potential therapeutic applications in the treatment of viral infections, particularly those caused by coronaviruses.
Industry: The compound can be used in the development of antiviral drugs and in the pharmaceutical industry for research and development purposes
Mechanism of Action
The mechanism of action of Example 4 [WO2017114509] involves its binding to the active site of the main protease of SARS-CoV and SARS-CoV-2. By binding to this protease, the compound inhibits its activity, thereby preventing the virus from replicating . The molecular targets include the cysteine residues in the active site of the protease, and the pathways involved are those related to viral replication and protein processing.
Comparison with Similar Compounds
Example 4 [WO2017114509] can be compared with other protease inhibitors that target the main protease of coronaviruses. Similar compounds include:
Compound 18p: Another potent inhibitor derived from the same structure-activity relationship-based design.
Alpha-ketoamide 13b: A known inhibitor of SARS-CoV-2 main protease.
Bofutrelvir: An inhibitor that has shown efficacy against SARS-CoV-2.
The uniqueness of Example 4 [WO2017114509] lies in its high potency and specificity for the main protease, making it a valuable compound in antiviral research.
Properties
Molecular Formula |
C25H26N4O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[(2S)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-3-phenylpropan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H26N4O4/c30-15-19(13-18-10-11-26-23(18)31)27-24(32)21(12-16-6-2-1-3-7-16)29-25(33)22-14-17-8-4-5-9-20(17)28-22/h1-9,14-15,18-19,21,28H,10-13H2,(H,26,31)(H,27,32)(H,29,33)/t18-,19-,21-/m0/s1 |
InChI Key |
BRFDPJYHCJVJEP-ZJOUEHCJSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4N3 |
Canonical SMILES |
C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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